molecular formula C₁₈H₂₂O₄ B1146436 Enterodiol CAS No. 77756-22-0

Enterodiol

Cat. No.: B1146436
CAS No.: 77756-22-0
M. Wt: 302.36
InChI Key:
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Description

Enterodiol is an organic compound with the chemical formula C18H22O4. It is classified as a mammalian lignan or enterolignan, formed by the action of intestinal bacteria on lignan precursors found in plant-based foods. This compound is known for its potential health benefits, including anti-inflammatory, antioxidant, and estrogenic activities .

Mechanism of Action

Target of Action

Enterodiol, also known as (-)-Enterodiol, is a type of lignan, a class of compounds with a polyphenolic structure . It is classified as an enterolignan or mammalian lignan . This compound’s primary targets are estrogen receptors . These receptors play a crucial role in various biological functions, including the regulation of the reproductive system and secondary sexual characteristics.

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them . This binding can lead to both estrogenic and anti-estrogenic activities, depending on several factors, including the concentration of this compound, the concentrations of endogenous estrogens, and individual characteristics, such as gender and menopausal status .

Biochemical Pathways

This compound is formed by the action of intestinal bacteria on lignan precursors . The most prevalent lignan, secoisolariciresinol diglucoside (SDG), is consumed with linseed and converted into mammalian lignans, this compound and enterolactone, by the gut microbiota . This conversion process involves the hydrolysis of SDG to secoisolariciresinol, followed by further metabolism to form this compound .

Pharmacokinetics

This compound is efficiently absorbed in the body . After oral intake of SDG, this compound appears in the serum, peaking after 5-7 hours . The plasma elimination half-life of this compound is approximately 4.8 hours . The biologically active metabolites, this compound and enterolactone, are attained after 12-24 hours and 24-36 hours, respectively, with half-lives of 9.4 hours and 13.2 hours .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, reflecting its interaction with estrogen receptors and its antioxidant properties . This compound has been associated with anti-inflammatory and anti-oxidant roles, modulation of gene expression, and potential benefits related to cardiovascular diseases, cancer, osteoporosis, and menopausal symptoms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, dietary factors can affect the bioavailability of this compound . The intake of lignan-rich foods, such as flaxseeds, can increase the levels of this compound in the body . Furthermore, the gut microbiota, which plays a crucial role in the conversion of lignan precursors to this compound, can be influenced by various environmental factors, including diet and lifestyle .

Biochemical Analysis

Biochemical Properties

Enterodiol interacts with various enzymes, proteins, and other biomolecules. It is formed from the major lignan compound, secoisolariciresinol diglucoside (SDG), which is consumed with linseed and converted into mammalian lignans, this compound and enterolactone, by the gut microbiota . The metabolic reactions involved include phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .

Cellular Effects

This compound has been shown to have potential preventive effects on various types of cells and cellular processes. It has been associated with the prevention of hormone-dependent diseases, such as osteoporosis, cardiovascular diseases, hyperlipemia, breast cancer, colon cancer, prostate cancer, and menopausal syndrome .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, this compound can be transported by hepatic membranes upon the addition of ATP, significantly increasing the ATPase activity . This suggests that this compound may escape liver inactivation by being pumped out from the hepatocytes to the bloodstream .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is formed from the major lignan compound, secoisolariciresinol diglucoside (SDG), through a series of metabolic reactions including phase I reactions of demethylation, dehydroxylation, deglycosylation, arabinosylation, and glycosylation, and phase II reactions of glucuronidation and sulfation .

Transport and Distribution

This compound can be transported by hepatic membranes upon the addition of ATP . This suggests that this compound may escape liver inactivation by being pumped out from the hepatocytes to the bloodstream .

Subcellular Localization

Given its transport by hepatic membranes , it is likely that this compound is localized in the cell membrane

Preparation Methods

Synthetic Routes and Reaction Conditions: Enterodiol can be synthesized through the biotransformation of lignan precursors such as secoisolariciresinol, which is found in flaxseeds and other lignan-rich foods. The process involves the action of human intestinal bacteria, which convert these precursors into this compound .

Industrial Production Methods: The industrial production of this compound primarily relies on the biotransformation method. This involves culturing human intestinal bacteria in media containing defatted flaxseeds. The bacteria metabolize the lignan precursors in the flaxseeds to produce this compound. This method is considered eco-friendly and cost-effective compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Enterodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is its oxidation to form enterolactone, another mammalian lignan with similar biological activities .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products:

    Oxidation: Enterolactone

    Reduction: Various reduced derivatives of this compound

    Substitution: Halogenated or alkylated derivatives of this compound

Scientific Research Applications

Enterodiol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

  • Used as a model compound to study the biotransformation of lignans by gut microbiota.
  • Investigated for its potential as a natural antioxidant and its ability to scavenge free radicals.

Biology:

  • Studied for its role in modulating gut microbiota and its impact on gut health.
  • Explored for its potential to influence gene expression and enzyme activity.

Medicine:

  • Researched for its anti-cancer properties, particularly in hormone-dependent cancers such as breast and prostate cancer.
  • Investigated for its potential to prevent cardiovascular diseases and osteoporosis.

Industry:

Comparison with Similar Compounds

Uniqueness of this compound:

Properties

IUPAC Name

(2R,3R)-2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWONJCNDULPHLV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)C[C@@H](CO)[C@@H](CC2=CC(=CC=C2)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047876
Record name (-)-Enterodiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enterodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80226-00-2
Record name Enterodiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80226-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Enterodiol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Enterodiol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enterodiol
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Record name ENTERODIOL
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Record name Enterodiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005056
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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